REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2)([O-])=O.[CH3:14]OS(OC)(=O)=O.[C:21](OC(=O)C)(=[O:23])[CH3:22]>CN(C)C=O>[CH3:14][N:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:13][C:4]=2[NH:1][C:21](=[O:23])[CH3:22])[CH2:9]1
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Name
|
|
Quantity
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200 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CN=CC2=CC=C1
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Name
|
|
Quantity
|
160 g
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Type
|
reactant
|
Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
700 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
the resulting solution stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
|
Type
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CONCENTRATION
|
Details
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concentrated
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in 1500 mL of methanol
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in CHCl3 (1000 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous 1N NaOH solution (500 mL)
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with an additional 3000 mL of chloroform
|
Type
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DRY_WITH_MATERIAL
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Details
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the combined organic extracts were dried (Na2SO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with aqueous 1N NaOH solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (10:2 EtOAc:EtOH)
|
Type
|
CUSTOM
|
Details
|
The purified residue was recrystallized from EtOAc
|
Reaction Time |
15.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=CC=CC(=C2CC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.6 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |